molecular formula C10H16N4O3 B2730611 5-(methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 240799-70-6

5-(methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2730611
CAS No.: 240799-70-6
M. Wt: 240.263
InChI Key: PYEQYESVAJKWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the following steps:

    Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine with an appropriate β-keto ester under acidic or basic conditions.

    Morpholinoamino methylene substitution: This step involves the reaction of the intermediate with morpholine and formaldehyde under controlled conditions to introduce the morpholinoamino methylene group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the morpholinoamino methylene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating them. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one
  • 5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one
  • 4-[(morpholinoamino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

5-(methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of both the methoxymethyl and morpholinoamino methylene groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

5-(methoxymethyl)-4-[(E)-morpholin-4-yliminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-16-7-9-8(10(15)13-12-9)6-11-14-2-4-17-5-3-14/h6H,2-5,7H2,1H3,(H2,12,13,15)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHUSFQULVONDT-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=O)NN1)C=NN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=C(C(=O)NN1)/C=N/N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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